molecular formula C16H16N2O3 B5347439 3-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID

3-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID

Cat. No.: B5347439
M. Wt: 284.31 g/mol
InChI Key: ABJRVGOUTQBEBI-UHFFFAOYSA-N
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Description

3-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 2,4-dimethylanilino group and a carbonylamino group

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)carbamoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-6-7-14(11(2)8-10)18-16(21)17-13-5-3-4-12(9-13)15(19)20/h3-9H,1-2H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJRVGOUTQBEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves the reaction of 2,4-dimethylaniline with a suitable benzoic acid derivative under specific conditions. One common method is the acylation of 2,4-dimethylaniline with a benzoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

3-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[(3,4-Dimethylanilino)carbonyl]anilino}carbonyl)benzoic acid
  • 2-({3-[(3,5-Dimethylanilino)carbonyl]anilino}carbonyl)benzoic acid
  • 2-({3-[(3,4-Dimethylanilino)carbonyl]anilino}carbonyl)benzoic acid

Uniqueness

3-{[(2,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological targets. The presence of both the 2,4-dimethylanilino group and the carbonylamino group provides distinct chemical properties that differentiate it from other similar compounds.

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